JQKD82 (dihydrochloride)
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Overview
Description
JQKD82 (dihydrochloride): is a cell-permeable and selective inhibitor of lysine demethylase 5 (KDM5). It is known for its ability to increase the levels of trimethylated histone H3 lysine 4 (H3K4me3), making it a valuable compound for research in multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JQKD82 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents, catalysts, and reagents to achieve the desired product .
Industrial Production Methods: Industrial production of JQKD82 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: JQKD82 (dihydrochloride) primarily undergoes reactions related to its role as a KDM5 inhibitor. These include:
Oxidation: The compound can undergo oxidation reactions, although these are not the primary focus of its use.
Reduction: Reduction reactions are also possible but are not commonly associated with its primary function.
Substitution: Substitution reactions may occur during the synthesis and functionalization of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions are typically intermediates or derivatives of JQKD82 (dihydrochloride) that retain its core inhibitory function .
Scientific Research Applications
Chemistry: JQKD82 (dihydrochloride) is used in chemical research to study the inhibition of lysine demethylase 5 and its effects on histone methylation .
Biology: In biological research, the compound is used to investigate the role of histone demethylation in gene expression and cellular processes .
Medicine: JQKD82 (dihydrochloride) has significant applications in medical research, particularly in the study of multiple myeloma and other cancers. It helps in understanding the epigenetic regulation of cancer cells .
Mechanism of Action
JQKD82 (dihydrochloride) exerts its effects by selectively inhibiting lysine demethylase 5 (KDM5). This inhibition leads to an increase in the levels of trimethylated histone H3 lysine 4 (H3K4me3), which in turn affects gene expression. The compound downregulates MYC targets and RNAPII phosphorylation, thereby suppressing the growth of multiple myeloma cells .
Comparison with Similar Compounds
- JADA82 (dihydrochloride)
- PCK82 (dihydrochloride)
Comparison: JQKD82 (dihydrochloride) is unique in its high selectivity for lysine demethylase 5 (KDM5) over other demethylases. This selectivity makes it particularly effective in increasing H3K4me3 levels and suppressing multiple myeloma cell growth. Similar compounds like JADA82 and PCK82 share some structural similarities but may differ in their selectivity and potency .
Properties
Molecular Formula |
C27H42Cl2N4O5 |
---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C27H40N4O5.2ClH/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5;;/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3;2*1H |
InChI Key |
LDSXMHKWRLCTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C.Cl.Cl |
Origin of Product |
United States |
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